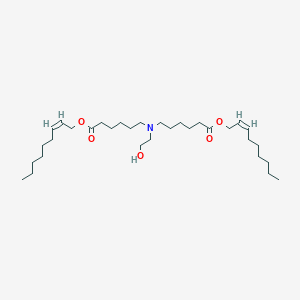
Di((Z)-non-2-en-1-yl) 6,6'-((2-hydroxyethyl)azanediyl)dihexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is a complex organic compound characterized by its unique structure, which includes a non-2-en-1-yl group and a 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate typically involves the reaction of non-2-en-1-yl alcohol with 6,6’-((2-hydroxyethyl)azanediyl)dihexanoic acid under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate: Characterized by its unique ester and amine functional groups.
Di((Z)-oct-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate: Similar structure but with an oct-2-en-1-yl group instead of non-2-en-1-yl.
Di((Z)-dec-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate: Similar structure but with a dec-2-en-1-yl group.
Uniqueness
Di((Z)-non-2-en-1-yl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C32H59NO5 |
|---|---|
Molecular Weight |
537.8 g/mol |
IUPAC Name |
[(Z)-non-2-enyl] 6-[2-hydroxyethyl-[6-[(Z)-non-2-enoxy]-6-oxohexyl]amino]hexanoate |
InChI |
InChI=1S/C32H59NO5/c1-3-5-7-9-11-13-21-29-37-31(35)23-17-15-19-25-33(27-28-34)26-20-16-18-24-32(36)38-30-22-14-12-10-8-6-4-2/h13-14,21-22,34H,3-12,15-20,23-30H2,1-2H3/b21-13-,22-14- |
InChI Key |
UWFFTUGKBFABPU-JZTLMNBPSA-N |
Isomeric SMILES |
CCCCCC/C=C\COC(=O)CCCCCN(CCO)CCCCCC(=O)OC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCC=CCOC(=O)CCCCCN(CCCCCC(=O)OCC=CCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















